Carbamic acid, [3-methyl-1-[(p-nitrophenyl)carbamoyl]butyl]-, benzyl ester
Description
Carbamic acid, [3-methyl-1-[(p-nitrophenyl)carbamoyl]butyl]-, benzyl ester (hereafter referred to as the target compound) is a carbamate derivative featuring a benzyl ester group and a p-nitrophenyl carbamoyl substituent. Carbamates are widely studied for their biological activities, including antimicrobial, antimalarial, and enzyme inhibitory properties . This analysis compares the target compound with structurally related carbamic acid esters, focusing on synthesis, physicochemical properties, and biological activity.
Properties
CAS No. |
94577-96-5 |
|---|---|
Molecular Formula |
C20H23N3O5 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
benzyl N-[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C20H23N3O5/c1-14(2)12-18(22-20(25)28-13-15-6-4-3-5-7-15)19(24)21-16-8-10-17(11-9-16)23(26)27/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
WFFYUGQKEFKRAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-LEU-PNA typically involves the coupling of benzyloxycarbonyl-L-leucine (Z-L-Leu) with p-nitroaniline (PNA). The reaction is usually carried out using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA) .
Industrial Production Methods: Industrial production of Z-LEU-PNA follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Z-LEU-PNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of Z-LEU-PNA results in the release of p-nitroaniline, which can be quantitatively measured due to its yellow color .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using aminopeptidases or other proteolytic enzymes.
Coupling Reagents: DCC, DIC, HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide).
Major Products: The major product of the hydrolysis reaction is p-nitroaniline, which is released upon cleavage of the peptide bond .
Scientific Research Applications
Z-LEU-PNA is widely used in scientific research for the following applications:
Biochemistry: As a substrate for studying the activity of proteolytic enzymes, particularly aminopeptidases.
Medicine: In the development of diagnostic assays for enzyme activity related to various diseases.
Chemistry: In the synthesis of peptide-based compounds and the study of peptide coupling reactions.
Industry: In the production of enzyme assays and diagnostic kits.
Mechanism of Action
The mechanism of action of Z-LEU-PNA involves its hydrolysis by proteolytic enzymes. The enzyme binds to the substrate and cleaves the peptide bond between the leucine residue and p-nitroaniline. This reaction releases p-nitroaniline, which can be detected spectrophotometrically due to its absorbance at 405 nm .
Comparison with Similar Compounds
Structural and Functional Comparison
Structural Features
The target compound’s key structural elements include:
- Benzyl ester group : Enhances stability and modulates solubility.
- 3-methylbutyl chain : A branched aliphatic chain that may influence steric interactions.
Table 1: Structural Comparison of Carbamic Acid Benzyl Esters
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is expected to be higher than tert-butyl analogs (e.g., compound 9, m/z 688 ) due to the nitro group and benzyl ester. Similar benzyl ester derivatives (e.g., compound 40, m/z 933 ) exhibit higher molecular weights, correlating with reduced solubility in aqueous media.
- Stability : Benzyl esters generally exhibit slower hydrolysis compared to tert-butyl esters due to steric hindrance . The p-nitrophenyl group may further stabilize the carbamate via resonance effects .
- Crystallinity: Benzyl ester-containing polyurethanes demonstrate adjustable crystallinity and improved ductility compared to non-ester analogs .
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